molecular formula C19H19ClN2O3 B5109573 Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride

Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride

Cat. No.: B5109573
M. Wt: 358.8 g/mol
InChI Key: DWQXZRLCMKZFFK-UHFFFAOYSA-N
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Description

Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride is a chemical compound with the molecular formula C19H19ClN2O3 This compound is known for its unique structure, which includes a quinoline moiety and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride typically involves multi-step organic synthesis techniques. One common method includes the Friedel-Crafts acylation followed by a series of reactions such as nitration, reduction, and substitution . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and benzoate esters, such as:

Uniqueness

Methyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride is unique due to its specific combination of a quinoline moiety and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-12-10-18(16-11-15(23-2)8-9-17(16)20-12)21-14-6-4-13(5-7-14)19(22)24-3;/h4-11H,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQXZRLCMKZFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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